molecular formula C20H17NO5 B1419034 (E)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate CAS No. 1168152-07-5

(E)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

Cat. No. B1419034
M. Wt: 351.4 g/mol
InChI Key: IAELOHNWFVWCNO-ISLYRVAYSA-N
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Description

“(E)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate” is a complex organic compound. It contains several functional groups including a methoxy group, a phenyl group, a methylene group, an indoline group, and a carboxylate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure (indoline). The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

This compound, due to its multiple functional groups, could potentially undergo a variety of chemical reactions. For example, the methoxy group could undergo substitution reactions, the methylene group could participate in addition reactions, and the carboxylate group could undergo esterification or other acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

  • Chemical Synthesis and Reaction Behaviors :

    • Proctor, Ross, and Tapia (1972) explored the Dieckmann cyclisation process, which is a method for synthesizing compounds like methyl 1,2,3,4-tetrahydro-4-oxoquinoline-3-carboxylate, similar in structure to the compound (Proctor, Ross, & Tapia, 1972).
    • Velikorodov, Kuanchalieva, and Ionova (2011) described the synthesis of 3-pyrrol-3′-yloxindoles with a carbamate function, which showcases the versatility in creating complex structures involving oxindole cores (Velikorodov, Kuanchalieva, & Ionova, 2011).
  • Pharmacological and Biological Activity :

    • Kim, Misco, Haynes, and Mcgregor (1984) worked on synthesizing derivatives that exhibited significant in vitro Gram-positive antibacterial activity, demonstrating potential pharmaceutical applications (Kim, Misco, Haynes, & Mcgregor, 1984).
  • Advanced Organic Synthesis Techniques :

    • A study by Ahn, Kim, Hyun, and Lee (2012) developed a new synthetic method involving the Heck reaction, highlighting the complex reactions that can be utilized in synthesizing similar compounds (Ahn, Kim, Hyun, & Lee, 2012).
  • Exploration of New Chemical Systems :

    • Uršič, Svete, and Stanovnik (2010) synthesized derivatives of a new triazafulvalene system, an example of exploring novel chemical frameworks that may include similar structural motifs (Uršič, Svete, & Stanovnik, 2010).
  • Structural Analysis and Molecular Design :

    • Kariuki, Abdel-Wahab, Farahat, and El‐Hiti (2022) focused on the synthesis and structure determination of related compounds, which is crucial for understanding the properties and potential applications of such molecules (Kariuki, Abdel-Wahab, Farahat, & El‐Hiti, 2022).

Future Directions

The study and application of this compound could potentially be a topic of future research. Its complex structure and multiple functional groups make it interesting from a synthetic perspective. Additionally, if this compound or its derivatives exhibit bioactivity, they could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

methyl (3E)-1-acetyl-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-12(22)21-16-11-14(20(24)26-3)9-10-15(16)17(19(21)23)18(25-2)13-7-5-4-6-8-13/h4-11H,1-3H3/b18-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAELOHNWFVWCNO-ISLYRVAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C(=C(C3=CC=CC=C3)OC)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C2=C(C=CC(=C2)C(=O)OC)/C(=C(/C3=CC=CC=C3)\OC)/C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401122706
Record name Methyl (3E)-1-acetyl-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401122706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

CAS RN

1168152-07-5
Record name Methyl (3E)-1-acetyl-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1168152-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3E)-1-acetyl-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401122706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (3E)-1-acetyl-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W85Q6GG97H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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